4-(2-Chloro-4-methoxyphenyl)benzoic acid
Description
Properties
CAS No. |
892843-81-1 |
|---|---|
Molecular Formula |
C14H11ClO3 |
Molecular Weight |
262.69 g/mol |
IUPAC Name |
4-(2-chloro-4-methoxyphenyl)benzoic acid |
InChI |
InChI=1S/C14H11ClO3/c1-18-11-6-7-12(13(15)8-11)9-2-4-10(5-3-9)14(16)17/h2-8H,1H3,(H,16,17) |
InChI Key |
HSVPCRUODVLCAE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=C(C=C2)C(=O)O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogues include:
Key Observations :
- Substituent Position: The position of chloro and methoxy groups significantly impacts molecular geometry. For example, 4-(3-Chloroanilino)benzoic acid exhibits a moderate dihedral angle (34.66°) due to steric and electronic repulsion between aromatic rings . In contrast, the phosphinoyl derivative shows a larger distortion (83.75°) due to bulky substituents .
Physicochemical Properties
Preparation Methods
Reaction Overview
The Suzuki-Miyaura coupling reaction enables the construction of the biphenyl backbone by joining a boronic acid derivative with a halogenated benzoic acid precursor. For 4-(2-Chloro-4-methoxyphenyl)benzoic acid, this typically involves:
-
4-Methoxy-2-chlorophenylboronic acid as the arylboronic acid component.
-
Methyl 4-bromobenzoate as the electrophilic partner.
The reaction proceeds under inert atmosphere with a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃), and a solvent system (dioxane/water) at 80–100°C for 12–24 hours. Post-coupling, the methyl ester is hydrolyzed to the carboxylic acid using aqueous NaOH or LiOH.
Optimized Protocol
-
Step 1 (Coupling):
Combine 4-methoxy-2-chlorophenylboronic acid (1.2 eq), methyl 4-bromobenzoate (1.0 eq), Pd(PPh₃)₄ (5 mol%), and Na₂CO₃ (2.0 eq) in dioxane/H₂O (4:1). Reflux at 90°C for 18 hours. -
Step 2 (Hydrolysis):
Add 2M NaOH to the reaction mixture and stir at 60°C for 6 hours. Acidify with HCl to pH 2–3 to precipitate the product.
Yield: 68–75% after recrystallization from ethanol.
Key Challenges
-
Oxygen Sensitivity: Palladium catalysts require strict anaerobic conditions.
-
By-Product Formation: Homocoupling of boronic acids may occur, necessitating excess boronic acid (1.2–1.5 eq).
Diazotization-Cyanation-Hydrolysis
Reaction Overview
This method, adapted from analogous syntheses, involves converting an aniline precursor to a diazonium salt, followed by cyanation and hydrolysis:
-
Diazotization: 2-Chloro-4-methoxyaniline reacts with NaNO₂ and HCl at 0–5°C.
-
Cyanation: The diazonium salt is treated with CuCN in toluene to form 4-(2-chloro-4-methoxyphenyl)benzonitrile.
-
Hydrolysis: The nitrile group is converted to a carboxylic acid under acidic (H₂SO₄/H₂O) or basic (NaOH/H₂O₂) conditions.
Industrial-Scale Protocol
-
Step 1 (Diazotization):
Dissolve 2-chloro-4-methoxyaniline (1.0 eq) in HCl (20% w/v) at 0°C. Add NaNO₂ (1.1 eq) dissolved in H₂O dropwise, maintaining temperature <5°C. Stir for 1 hour. -
Step 2 (Cyanation):
Add CuCN (1.6 eq) and toluene to the diazonium solution. Warm to room temperature, stir for 12 hours, then heat to 60–70°C for 2 hours. Isolate the nitrile via column chromatography (silica gel, hexane/EtOAc). -
Step 3 (Hydrolysis):
Reflux the nitrile with 10% NaOH and H₂O₂ (1:1) for 8 hours. Acidify with HCl to precipitate the product.
Critical Parameters
-
Temperature Control: Diazotization requires precise maintenance of 0–5°C to avoid decomposition.
-
Cyanide Handling: CuCN is highly toxic; industrial setups use closed systems and ammonia washes to residual copper.
Comparative Analysis of Methods
Efficiency and Scalability
Purification Strategies
Q & A
Basic Research Questions
Q. What are the key structural features of 4-(2-Chloro-4-methoxyphenyl)benzoic acid that influence its reactivity in organic synthesis?
- Answer : The compound's reactivity is governed by the electron-withdrawing chlorine atom at the 2-position and the electron-donating methoxy group at the 4-position on the phenyl ring. These substituents modulate electron density, affecting electrophilic substitution and coupling reactions. The chlorine atom enhances electrophilicity at adjacent positions, while the methoxy group stabilizes intermediates through resonance. Steric hindrance from the methoxy group may also influence regioselectivity in reactions like Suzuki couplings .
Q. What are standard synthetic routes for preparing this compound?
- Answer : Two primary methods are reported:
- Cross-Coupling Reactions : Suzuki-Miyaura coupling using palladium catalysts (e.g., Pd(PPh₃)₄) to link halogenated benzoic acid derivatives with aryl boronic acids. Typical conditions include bases (K₂CO₃) and solvents (DMF/water mixtures) at 80–100°C .
- Substitution Reactions : Nucleophilic displacement of a halogen (e.g., Cl) on pre-functionalized benzoic acid derivatives using alkoxides or amines in polar aprotic solvents like ethanol or DMF .
- Key Considerations : Monitor reaction progress via HPLC or TLC to optimize yields (typically 60–85%) and minimize by-products like dehalogenated intermediates.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported yields when using palladium catalysts in coupling reactions involving this compound?
- Answer : Discrepancies in yields often stem from ligand choice, catalyst loading, or solvent purity. For example:
- Ligand Effects : Bulky ligands (e.g., SPhos) improve stability and reduce catalyst poisoning, enhancing yields by 15–20% compared to PPh₃ .
- Solvent Optimization : Anhydrous DMF increases reaction efficiency by minimizing hydrolysis of boronic acid reagents.
- Validation : Use NMR or mass spectrometry to confirm intermediate formation and quantify unreacted starting materials .
Q. What methodologies are recommended for analyzing substituent effects on the acid dissociation constant (pKa) of this compound?
- Answer :
- Potentiometric Titration : Direct measurement in aqueous or mixed solvent systems (e.g., DMSO/water) to determine pKa shifts caused by electron-donating/withdrawing groups.
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to correlate substituent Hammett parameters (σ) with experimental pKa values .
- UV-Vis Spectroscopy : Monitor deprotonation via absorbance changes at λ ~250–300 nm, particularly in non-aqueous solvents .
Q. How can researchers design derivatives of this compound for targeted biological activity (e.g., enzyme inhibition)?
- Answer :
- Functional Group Modifications : Introduce sulfonamide or trifluoromethyl groups to enhance binding to enzymatic active sites (e.g., cyclooxygenase or kinase targets) .
- Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents and test in biochemical assays (e.g., IC₅₀ determination via fluorescence-based assays).
- Crystallography : Co-crystallize derivatives with target enzymes (e.g., carbonic anhydrase) to identify critical binding interactions .
Data Contradiction & Mechanistic Analysis
Q. How should researchers address conflicting data on by-product formation during substitution reactions?
- Answer : Contradictions often arise from reaction temperature or base strength:
- Base Selection : Strong bases (NaOH) favor elimination by-products, while milder bases (K₂CO₃) promote substitution.
- Temperature Control : Lower temperatures (≤60°C) reduce side reactions like aryl ring dehalogenation.
- Analytical Workflow : Use GC-MS or LC-MS to identify by-products and adjust conditions iteratively .
Q. What strategies are effective for mechanistic studies of coupling reactions involving this compound?
- Answer :
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to probe rate-determining steps (e.g., oxidative addition vs. transmetallation in Suzuki reactions) .
- In Situ Spectroscopy : Monitor reaction intermediates via FTIR or Raman spectroscopy to track catalyst activation and intermediate formation.
- Computational Studies : Use transition state modeling (e.g., Gaussian 16) to identify steric/electronic barriers in coupling pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
